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An In-Depth Comparative Analysis of Diisoamyl Disulfide and Dimethyl Trisulfide in Food
Aroma

As Senior Application Scientists, our understanding of food aroma is not merely academic; it is
a sensory and molecular puzzle. The subtle yet powerful influence of volatile sulfur compounds
(VSCs) is a testament to this complexity. Present in minute concentrations, these compounds
can define the character of a food, transforming it from bland to savory, or from fresh to spoiled.
[1][2] Among the vast family of VSCs, organic polysulfides play a pivotal role. This guide
provides a detailed comparative analysis of two such compounds: Diisoamyl disulfide and
Dimethyl trisulfide (DMTS).

While both are sulfur-containing molecules that contribute to the savory and alliaceous notes
we encounter in food, their origins, sensory impacts, and analytical considerations differ
significantly. DMTS is a well-documented, potent aroma compound, often associated with both
the desirable cooked notes of vegetables and meats and the undesirable off-flavors of
spoilage.[3][4][5] Diisoamyl disulfide, while also used as a flavoring agent with a
characteristic oniony profile, is less ubiquitously studied in natural food systems.[6] This
analysis will delve into their chemical properties, occurrence, formation pathways, and sensory
profiles, providing researchers and product development professionals with the foundational
knowledge to understand and modulate these critical aroma components.

Physicochemical Properties: A Tale of Two Sulfides

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b147390?utm_src=pdf-interest
https://www.benchchem.com/product/b147390?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/bk-2011-1068.ch001
https://pmc.ncbi.nlm.nih.gov/articles/PMC9502545/
https://www.benchchem.com/product/b147390?utm_src=pdf-body
https://en.wikipedia.org/wiki/Dimethyl_trisulfide
https://www.researchgate.net/publication/229506576_Identification_of_dimethyl_trisulfide_as_a_major_aroma_component_of_cooked_Brassicaceous_vegetables
https://pubs.acs.org/doi/10.1021/acs.jafc.3c02450
https://www.benchchem.com/product/b147390?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Diisoamyl-disulfide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

A molecule's physical and chemical characteristics are the foundation of its behavior in a food
matrix and its perception by our senses. The table below outlines the key properties of
diisoamyl disulfide and dimethyl trisulfide, highlighting the differences in their structure,
volatility, and reported sensory descriptors.

Property Diisoamyl Disulfide Dimethyl Trisulfide (DMTS)
Chemical Structure Bis(3-methylbutyl) disulfide 2,3,4-Trithiapentane
Molecular Formula C10H22S2 C2HsSs
Molecular Weight 206.41 g/mol 126.26 g/mol [3]
Boiling Point 246-247 °C[7] 170 °C[3]
Clear colourless to pale yellow o
Appearance o Flammable liquid[3]
liquid[6][8]

Foul, putrid, alliaceous (onion,

Odor Description Sweet, oniony, savory[6][7] garlic), meaty, sulfurous[3][9]
[10][11]
- Practically insoluble in water;
Solubility )
Soluble in alcohol[6][7][8]
FEMA Number 4575[6]
JECFA Number 1930[6]

The larger alkyl chains of diisoamyl disulfide result in a significantly higher molecular weight
and boiling point compared to the more compact dimethyl trisulfide. This lower volatility means
diisoamyl disulfide will be less readily released from the food matrix at room temperature,
influencing its perception. In contrast, the high volatility of DMTS contributes to its potent and
often immediate aroma impact.

Occurrence and Sensory Impact in Food Systems

The context in which these compounds are found and their concentration levels are critical to
whether they are perceived as a desirable flavor note or a detrimental off-flavor.
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Dimethyl Trisulfide (DMTS): The Ubiquitous and Potent
Modulator

DMTS is one of the most potent and frequently identified sulfur compounds in food. With an
incredibly low odor detection threshold, detectable at levels as low as one part per trillion, its
presence is almost always sensorially significant.[3]

e Vegetables: DMTS is a key aroma constituent in cooked Brassicaceous vegetables such as
cabbage, broccoli, and cauliflower, where its concentration often increases with cooking
time.[1][2][4] It is also found in Allium species like cooked onions and leeks.[1][3] In these
contexts, it contributes to the characteristic sharp, savory, and sometimes slightly unpleasant
sulfurous notes.[4]

e Meat and Dairy: It is a common product of thermal processing in protein-rich foods like
cooked beef and chicken, contributing to the savory, meaty profile.[1][5] It has also been
identified in Limburger cheese.[3]

» Off-Flavors: The dual nature of DMTS is evident in its role as an off-flavor. It is associated
with the unpalatable aroma of aged beer and stale Japanese sake.[3] Its formation is also a
product of bacterial decomposition, contributing to spoilage odors.[3] The perception shifts
from a pleasant savory note at low levels to a putrid, undesirable odor at higher
concentrations.[9][12]

Diisoamyl Disulfide: The Subtle and Sweet Onion
Contributor

Compared to DMTS, diisoamyl disulfide is less commonly reported as a naturally occurring
volatile in a wide range of foods. It is, however, recognized and utilized by the flavor industry as
a food additive.

o Flavoring Agent: It is listed by the FDA and JECFA as a flavoring agent.[6] Its sensory profile
is consistently described as "sweet onion," a less aggressive and pungent note than that of
many smaller sulfur compounds.[6][7][8]

» Potential Natural Occurrence: While specific food sources are not as extensively
documented as for DMTS, its structure suggests it could arise in systems where its
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precursor, isoamyl alcohol (a common fermentation byproduct) or the amino acid leucine, is
present along with a sulfur source.

The following table summarizes the primary food associations for each compound.

) Typical Aroma
Compound Associated Foods L
Contribution

Cooked cabbage, broccoli, Savory, meaty, alliaceous; can
) o cauliflower, onion, leek, beef, become a putrid, unpleasant
Dimethyl Trisulfide ) ]
chicken, some cheeses, aged off-flavor at high

beer, stale sake[1][3][4][5] concentrations[9]

, N Used as a food flavoring _
Diisoamyl Disulfide Sweet onion, savory[6][7]
agent[6]

Formation Pathways: From Precursors to Potent
Aromas

Understanding the formation mechanisms of these compounds is crucial for controlling their
levels in food products. The pathways are diverse, ranging from enzymatic reactions in fresh
vegetables to complex thermal reactions during cooking.

Dimethyl Trisulfide (DMTS) Formation

DMTS formation is multifaceted, with thermal degradation of amino acids being a primary route
in cooked foods.

* Methionine Degradation: The sulfur-containing amino acid methionine is the key precursor.[5]
During thermal processing, such as in the Maillard reaction, methionine degrades to produce
methanethiol (CHsSH).[5]

» Oxidation of Methanethiol: Methanethiol is highly reactive and readily oxidizes. This oxidation
process leads to the formation of dimethyl disulfide (DMDS) and subsequently dimethyl
trisulfide (DMTS).[5]
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e Enzymatic Generation: In plants like garlic and onion, enzymatic reactions initiated by cell
disruption (e.g., cutting or chewing) act on sulfur-containing precursors to generate a
cascade of volatile sulfur compounds, including DMTS.[12][13]

The diagram below illustrates the primary thermal formation pathway of DMTS from

methionine.

Dimethyl Disulfide
(DMDS)
Dimethyl Trisulfide
(DMTS)

Methanethiol

(CH3SH) Oxidation

Thermal Processing Degradation
(e.g., Maillard Reaction)

Click to download full resolution via product page

Caption: Thermal degradation pathway of methionine to form DMTS.

Diisoamyl Disulfide Formation

The formation of diisoamyl disulfide in food is less specifically documented but can be
inferred from general disulfide chemistry. Disulfides are typically formed via the oxidation of

their corresponding thiols.

e Precursor Formation: The precursor to diisoamyl disulfide is 3-methyl-1-butanethiol
(isoamyl thiol). This thiol can be formed from the amino acid L-Leucine through pathways
common in fermentation and other food processing methods.

e Oxidative Coupling: Two molecules of isoamyl thiol can then undergo oxidative coupling to
form the stable diisoamyl disulfide.

The hypothetical formation pathway is visualized below.

; Enzymatic/Thermal ) 2X o : . -
Degradation Isoamyl Thiol Oxidative Coupling Diisoamyl Disulfide
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Caption: Hypothetical formation pathway of diisoamyl disulfide from L-Leucine.

Analytical Methodologies for Quantification and
Identification

The analysis of VSCs like diisoamyl disulfide and DMTS presents a significant challenge due
to their high volatility, reactivity, and typically low concentrations in complex food matrices.[1]
[13] A robust analytical workflow is essential for accurate identification and quantification.

Core Experimental Protocol: Headspace SPME-GC-MS

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry
(GC-MS) is a powerful, solvent-free technique for isolating and identifying VSCs from the
headspace of a food sample.

Objective: To extract, separate, and identify volatile sulfur compounds from a food matrix (e.g.,
cooked broccoli).

Materials:

o SPME fiber assembly (e.g., 75 um Carboxen/PDMS)

o Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
e 20 mL headspace vials with magnetic screw caps and septa

o Heated agitator/stir plate

o Gas-tight syringe

 Internal standard (e.g., deuterated DMTS for quantification)
Step-by-Step Protocol:

e Sample Preparation:
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[e]

Homogenize a known weight (e.g., 5.0 g) of the cooked broccoli sample.

o

Transfer the homogenate into a 20 mL headspace vial.

[¢]

If quantification is desired, spike the sample with a known concentration of the internal
standard.

[¢]

Immediately seal the vial with the screw cap.

e Headspace Extraction (SPME):

o Place the vial in a heated agitator set to a specific temperature (e.g., 60 °C) to promote
volatilization.

o Allow the sample to equilibrate for a set time (e.g., 15 minutes).

o Manually or automatically expose the SPME fiber to the headspace of the vial for a
defined extraction period (e.g., 30 minutes) while maintaining temperature and agitation.
Causality Note: The fiber coating adsorbs the volatile compounds from the headspace.
The choice of fiber (e.g., Carboxen/PDMS) is critical as it is designed to have a high
affinity for small, volatile molecules like DMTS.

e Desorption and GC-MS Analysis:

o Retract the fiber and immediately insert it into the heated injection port of the GC (e.g.,
250 °C).

o Desorb the trapped analytes onto the GC column for a set time (e.g., 5 minutes). Causality
Note: The high temperature of the inlet causes the volatile compounds to desorb from the
fiber and be swept onto the analytical column by the carrier gas.

o Start the GC-MS run. The GC separates the compounds based on their boiling points and
interaction with the column'’s stationary phase.

o The MS detector fragments the eluting compounds and generates a mass spectrum for
each, which acts as a chemical fingerprint.

o Data Analysis:
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o Identify compounds by comparing their mass spectra to a reference library (e.g., NIST)
and by comparing their retention times to those of authentic standards.

o Quantify the target analytes by comparing their peak areas to the peak area of the known

amount of internal standard.

The following diagram illustrates this common analytical workflow.
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Caption: Workflow for the analysis of VSCs using Headspace SPME-GC-MS.
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Conclusion: A Comparative Synopsis

Diisoamyl disulfide and dimethyl trisulfide both contribute to the savory, sulfurous notes that

characterize many cooked foods. However, they operate in different spheres of influence

regarding their potency, sensory profile, and prevalence.

Feature

Diisoamyl Disulfide

Dimethyl Trisulfide (DMTS)

Potency & Threshold

Higher threshold, less potent

aroma

Extremely low threshold, highly

potent aroma]3]

Aroma Profile

Sweet, onion-like, savory[6][7]

Pungent, alliaceous, meaty,
becoming putrid at high
levels[3][9]

Primary Role in Food

Used as a specific flavoring

agent to impart a "sweet onion"

character.[6]

A common, naturally occurring
product of cooking and
fermentation, acting as both a
key positive aroma and a
potential off-flavor.[1][4][5]

Key Precursor

L-Leucine (hypothesized)

Methionine[5][14]

Formation Condition

Fermentation, thermal

processing

Primarily thermal processing
(Maillard reaction), enzymatic
action, bacterial
decomposition[3][5][12]

In summary, Dimethyl Trisulfide is a powerful, double-edged sword in food aroma. Itis a

fundamental component of many desirable savory flavors, but its control is paramount to

prevent the development of potent off-notes. Diisoamyl Disulfide, on the other hand, serves
as a more targeted tool for food technologists, providing a specific and less aggressive "sweet
onion" note. For researchers in this field, understanding the distinct formation pathways and
sensory characteristics of these two molecules is essential for the effective development and
quality control of a vast range of food products.

References
« Title: Dimethyl trisulfide - Wikipedia Source: Wikipedia URL:[Link]

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b147390?utm_src=pdf-body
https://en.wikipedia.org/wiki/Dimethyl_trisulfide
https://pubchem.ncbi.nlm.nih.gov/compound/Diisoamyl-disulfide
https://www.thegoodscentscompany.com/data/rw1576971.html
https://en.wikipedia.org/wiki/Dimethyl_trisulfide
https://www.perfumerflavorist.com/flavor/savory-applications/article/21856713/flavor-bites-dimethyl-trisulfide
https://pubchem.ncbi.nlm.nih.gov/compound/Diisoamyl-disulfide
https://pubs.acs.org/doi/10.1021/bk-2011-1068.ch001
https://www.researchgate.net/publication/229506576_Identification_of_dimethyl_trisulfide_as_a_major_aroma_component_of_cooked_Brassicaceous_vegetables
https://pubs.acs.org/doi/10.1021/acs.jafc.3c02450
https://pubs.acs.org/doi/10.1021/acs.jafc.3c02450
https://pubmed.ncbi.nlm.nih.gov/37689945/
https://en.wikipedia.org/wiki/Dimethyl_trisulfide
https://pubs.acs.org/doi/10.1021/acs.jafc.3c02450
https://www.chromatographyonline.com/view/the-importance-of-analyzing-sulphur-compounds-in-food
https://www.benchchem.com/product/b147390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

 Title: The Importance of Analyzing Sulphur Compounds in Food Source: LCGC Intern

« Title: Identification of dimethyl trisulfide as a major aroma component of cooked
Brassicaceous vegetables Source: ResearchG

« Title: Effect of Maillard Reaction Products Derived from Cysteine on the Formation of
Dimethyl Disulfide and Dimethyl Trisulfide during Storage Source: Journal of Agricultural and
Food Chemistry - ACS Public

« Title: Effect of Maillard Reaction Products Derived from Cysteine on the Formation of
Dimethyl Disulfide and Dimethyl Trisulfide during Storage Source: ACS Public

e Title: Sulfur content in foods and beverages and its role in human and animal metabolism: A
scoping review of recent studies Source: PubMed Central URL:[Link]

« Title: Factors influencing on the formation of dimethyl disulfide and dimethyl trisulfide in
model systems Source: PubMed URL:[Link]

 Title: The Significance of Volatile Sulfur Compounds in Food Flavors Source: ACS
Symposium Series URL:[Link]

« Title: Flavor Bites: Dimethyl trisulfide Source: Perfumer & Flavorist URL:[Link]

« Title: dimethyl trisulfide 2,3,4-trithiapentane Source: The Good Scents Company URL:[Link]

 Title: Diisoamyl disulfide | CL0H22S2 | CID 74915 Source: PubChem - NIH URL:[Link]

 Title: Sulfur Compounds in Foods Source: R Discovery - Researcher.Life URL:[Link]

« Title: Role of Sulfur Compounds in Vegetable and Mushroom Aroma Source: PubMed
Central URL:[Link]

« Title: Dimethyl Trisulfide as a Characteristic Odor Associated with Fungating Cancer Wounds
Source: J-STAGE URL:[LinK]

 Title: Headspace Evaluation of Methanethiol and Dimethyl Trisulfide in Aqueous Solutions of
Soy-protein Isolates Source: ResearchG

« Title: diisoamyl disulfide 3-methyl-1-(3-methylbutyldisulfanyl)butane Source: The Good
Scents Company URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b147390?utm_src=pdf-body
https://www.benchchem.com/product/b147390?utm_src=pdf-body
https://www.benchchem.com/product/b147390?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/bk-2011-1068.ch001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC
[pmc.ncbi.nlm.nih.gov]

3. Dimethyl trisulfide - Wikipedia [en.wikipedia.org]

4. researchgate.net [researchgate.net]

5. pubs.acs.org [pubs.acs.org]

6. Diisoamyl disulfide | C10H22S2 | CID 74915 - PubChem [pubchem.ncbi.nim.nih.gov]
7. diisoamyl disulfide, 2051-04-9 [thegoodscentscompany.com]

8. alfa-chemistry.com [alfa-chemistry.com]

9. perfumerflavorist.com [perfumerflavorist.com]

10. dimethyl trisulfide, 3658-80-8 [thegoodscentscompany.com]

11. “BRE=14 298%, FG | Sigma-Aldrich [sigmaaldrich.com]

12. chromatographyonline.com [chromatographyonline.com]

13. Sulfur content in foods and beverages and its role in human and animal metabolism: A
scoping review of recent studies - PMC [pmc.ncbi.nim.nih.gov]

14. Factors influencing on the formation of dimethyl disulfide and dimethyl trisulfide in model
systems - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Comparative analysis of Diisoamyl disulfide and
dimethyl trisulfide in food aroma]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147390#comparative-analysis-of-diisoamyl-disulfide-
and-dimethyl-trisulfide-in-food-aroma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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